3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-5-2-14(3-6-15)4-7-18(23)21-16-12-17(20-13-19-16)22-8-10-25-11-9-22/h2-3,5-6,12-13H,4,7-11H2,1H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIAHVAGUQNLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with a suitable reagent to form the methoxyphenyl intermediate.
Pyrimidine Ring Formation: The intermediate is then reacted with a pyrimidine derivative to form the morpholinopyrimidinyl group.
Amide Bond Formation: Finally, the propanamide backbone is introduced through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 can be used under mild conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly employed.
Substitution: Halogenating agents or nucleophiles like NaOH or KOH can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Propanamide Backbones
Table 1: Key Structural and Functional Comparisons
Morpholine vs. Piperidine Derivatives
- Morpholinopyrimidine (Target Compound): The morpholine ring improves water solubility compared to piperidine derivatives (e.g., para-methoxyfentanyl in ). This is critical for oral bioavailability.
Chromenone and Flavone Hybrids
- VIk (Chromen-4-one Derivative): The chromenone system in VIk () introduces planar aromaticity, which may enhance DNA intercalation or kinase inhibition. However, the bulky chromenone group could reduce blood-brain barrier penetration compared to the target compound.
Functional Group Modifications
- Hydroxyimino Group (): The 3-amino-3-(hydroxyimino) substituent introduces redox activity and metal-binding capacity, which is absent in the target compound. This could make it suitable for catalytic or chelation therapies .
- Methoxy Positioning: Both the target compound and VIk () utilize 4-methoxyphenyl, but VIk adds a second methoxy group on the chromenone, increasing hydrophobicity.
Biological Activity
3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide is a synthetic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxyphenyl group , a morpholinopyrimidinyl group , and a propanamide backbone . Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N4O3
- CAS Number : 1396811-52-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, leading to significant biological effects.
Potential Targets:
- Enzymatic Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors, influencing signaling pathways associated with inflammation and cancer progression.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it can inhibit the proliferation of cancer cells through several mechanisms:
- Induction of Apoptosis : The compound promotes programmed cell death in cancerous cells.
- Cell Cycle Arrest : It has been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.
A notable study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, thereby modulating immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest | |
| Anti-inflammatory | Reduces cytokine production | |
| Enzymatic Inhibition | Inhibits specific metabolic enzymes |
Case Study: Anticancer Activity
In a controlled study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The study found that:
- The compound significantly reduced cell viability at concentrations above 15 µM.
- Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide?
- Methodology : The compound is synthesized via multi-step organic reactions, typically involving:
Amide bond formation : Reacting 4-methoxyphenylpropanoic acid derivatives with 6-morpholinopyrimidin-4-amine using coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous DMF or THF under nitrogen .
Morpholine functionalization : Introducing the morpholine group to the pyrimidine ring via nucleophilic substitution under reflux in polar aprotic solvents (e.g., acetonitrile) with catalytic KCO .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are critical for isolating high-purity products .
Q. How is the structural integrity of this compound validated?
- Analytical methods :
NMR spectroscopy : and NMR in DMSO-d confirm the methoxyphenyl (δ ~3.8 ppm for OCH) and morpholinopyrimidine moieties (δ ~3.6–4.0 ppm for morpholine protons) .
Mass spectrometry : ESI-MS (negative mode) detects the molecular ion [M–H], with exact mass matching theoretical calculations (e.g., m/z ~400–450) .
X-ray crystallography : Used to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonds between amide groups and pyrimidine rings) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO and DMF, poorly soluble in water. Stability tests in PBS (pH 7.4) at 37°C show <5% degradation over 24 hours, validated via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or pyrimidine rings) influence bioactivity?
- Methodology :
Comparative SAR studies : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-cyanophenyl) or bulky (e.g., 4-isopropylphenyl) groups. Assess enzyme inhibition (e.g., phosphodiesterases) via kinetic assays .
Morpholine substitution : Replace morpholine with piperidine or thiomorpholine to study steric/electronic effects on target binding .
- Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to PDE9A or similar targets .
Q. How can contradictory data in literature regarding its mechanism of action be resolved?
- Approach :
Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA) to confirm direct binding .
Knockout models : Use CRISPR-Cas9-engineered cell lines lacking the putative target (e.g., PDE9A) to assess off-target effects .
- Case study : Discrepancies in IC values for PDE inhibition may arise from assay conditions (e.g., Mg concentration); replicate experiments under standardized protocols .
Q. What experimental strategies optimize yield and purity in scaled-up synthesis?
- Optimization techniques :
Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for amide coupling steps .
Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratios, and catalyst loading .
- Case result : A 15% yield increase was achieved by switching from batch to flow synthesis for analogous morpholinopyrimidine derivatives .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect crystallinity and formulation?
- Crystallography insights : X-ray data reveal N–H···O hydrogen bonds between the amide and pyrimidine groups (2.8–3.0 Å) and π-π stacking (3.7–3.8 Å) between aromatic rings, critical for crystal packing .
- Formulation impact : Poor aqueous solubility can be mitigated via co-crystallization with cyclodextrins or lipid-based nanoemulsions .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity across studies?
- Validation framework :
Reference standards : Use a centralized compound batch (e.g., NIST-traceable) to eliminate variability in source material .
Dose-response consistency : Compare EC/IC values across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
